molecular formula C8H7NS B2546731 1-(3-thienyl)-1H-pyrrole CAS No. 79844-48-7

1-(3-thienyl)-1H-pyrrole

Cat. No.: B2546731
CAS No.: 79844-48-7
M. Wt: 149.21
InChI Key: MEBVOSFXOANTOP-UHFFFAOYSA-N
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Description

1-(3-thienyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a thienyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-thienyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-thienylamine with 1,4-diketones under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a thienyl halide reacts with a pyrrole derivative in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-thienyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thienyl ring, where reagents such as halogens or nitro groups can be introduced under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or nitrated thienyl-pyrrole compounds.

Scientific Research Applications

1-(3-thienyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

  • 1-(2-thienyl)-1H-pyrrole
  • 1-(4-thienyl)-1H-pyrrole
  • 1-(3-furyl)-1H-pyrrole

Comparison: 1-(3-thienyl)-1H-pyrrole is unique due to the position of the thienyl group, which can influence its reactivity and properties

Properties

IUPAC Name

1-thiophen-3-ylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-2-5-9(4-1)8-3-6-10-7-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVOSFXOANTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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